REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH-].[Na+].[CH3:13]I>O>[CH3:13][S:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:1.2|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
25 mL
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Type
|
reactant
|
Smiles
|
CI
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Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Type
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CUSTOM
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Details
|
After the mixture was stirred for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to warm to room temperature
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Type
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STIRRING
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Details
|
stirred for 2.5 hours
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Duration
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2.5 h
|
Type
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EXTRACTION
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Details
|
The resulting mixture was extracted with diethyl ether (100 mL×3)
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Type
|
WASH
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Details
|
washed with water (200 mL) and brine (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over calcium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |